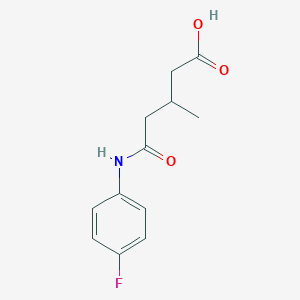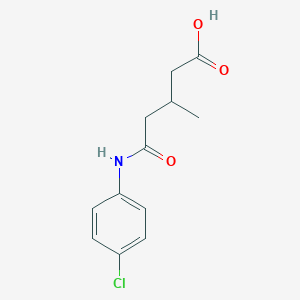![molecular formula C20H30N2O6S2 B277016 methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B277016.png)
methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and apoptosis. Additionally, it has been shown to activate certain signaling pathways that are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
Methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate in lab experiments is its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research on methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate. One of the major areas of interest is its potential use as an anti-cancer drug. Further studies are needed to determine its efficacy and safety in clinical trials. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in the treatment of inflammatory diseases. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
Métodos De Síntesis
Methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate can be synthesized using a multi-step process. The first step involves the reaction of 2,6-dimethylindole with butylsulfonyl chloride in the presence of a base to yield 1-(butylsulfonyl)-2,6-dimethylindole. This intermediate is then reacted with butylsulfonyl amine in the presence of a base to yield 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethylindole. Finally, the esterification of this intermediate with methyl chloroformate yields methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C20H30N2O6S2 |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
methyl 1-butylsulfonyl-5-(butylsulfonylamino)-2,6-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C20H30N2O6S2/c1-6-8-10-29(24,25)21-17-13-16-18(12-14(17)3)22(30(26,27)11-9-7-2)15(4)19(16)20(23)28-5/h12-13,21H,6-11H2,1-5H3 |
Clave InChI |
SMGQFAOXJJWCLH-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)NC1=C(C=C2C(=C1)C(=C(N2S(=O)(=O)CCCC)C)C(=O)OC)C |
SMILES canónico |
CCCCS(=O)(=O)NC1=CC2=C(C=C1C)N(C(=C2C(=O)OC)C)S(=O)(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)

![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)

![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)

![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)



![{2-[(3-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276961.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276962.png)